(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16529186
InChI: InChI=1S/C14H14N2O4/c1-7-5-6-10(16(19)20)11-8-3-2-4-9(8)13(14(17)18)15-12(7)11/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol

(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC16529186

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid -

Specification

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
IUPAC Name 6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C14H14N2O4/c1-7-5-6-10(16(19)20)11-8-3-2-4-9(8)13(14(17)18)15-12(7)11/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)
Standard InChI Key MDIZWWWSVVGOAJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic name (3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid reflects its fused cyclopentaquinoline core, substituents, and stereochemical configuration. The cyclopenta[c]quinoline system consists of a bicyclic framework integrating a five-membered cyclopentane ring fused to a quinoline moiety. Critical stereogenic centers at positions 3a, 4, and 9b dictate its three-dimensional conformation, which influences biological interactions .

Molecular Formula and Weight

The molecular formula is C₁₄H₁₄N₂O₄, derived from:

  • 14 carbon atoms (including aromatic, aliphatic, and carboxylic acid carbons)

  • 14 hydrogen atoms

  • 2 nitrogen atoms (one in the quinoline ring, one in the nitro group)

  • 4 oxygen atoms (carboxylic acid and nitro groups)

The calculated molecular weight is 282.28 g/mol, consistent with high-resolution mass spectrometry data .

Structural Features and Substituent Effects

Key structural elements include:

  • 6-Methyl group: Enhances lipophilicity and may influence metabolic stability.

  • 9-Nitro group: Introduces electron-withdrawing effects, potentially modulating aromatic π-π stacking interactions.

  • Carboxylic acid at C4: Enables salt formation or hydrogen bonding with biological targets.

The stereochemistry at C3a (R), C4 (S), and C9b (S) creates a rigid framework critical for target binding .

Synthesis and Derivative Design

Challenges in Synthesis

  • Stereocontrol: Achieving the desired (3aR,4S,9bS) configuration requires chiral catalysts or resolution techniques.

  • Nitro group stability: Nitro substituents may necessitate protective strategies during synthesis to prevent reduction or side reactions .

Physicochemical Properties

Spectral Characterization

While experimental spectra for the target compound are unavailable, analogous compounds provide insights:

Spectroscopic DataObservations (Analogous Compounds)
¹H-NMR (CDCl₃)Aliphatic protons (δ 1.8–3.3 ppm), aromatic protons (δ 6.7–8.2 ppm), nitro group deshielding .
IR (KBr)ν ≈ 1680–1726 cm⁻¹ (C=O stretch), 1541 cm⁻¹ (NO₂ asymmetric stretch) .
Mass SpectrometryMolecular ion peaks at m/z 267–400, fragmentation patterns indicative of cyclopentaquinoline cleavage .

Solubility and Stability

  • Solubility: Low aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • Stability: Susceptible to photodegradation; nitro groups may undergo reduction under acidic conditions .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Nitro position: Para-substitution (C9) optimizes DNA binding vs. meta/ortho positions .

  • Methyl group: C6 methylation may reduce metabolic oxidation compared to unsubstituted analogs .

PrecautionRecommendation
Personal Protective EquipmentNitrile gloves, safety goggles, lab coat .
VentilationUse fume hoods for powder handling .
First AidFlush eyes/skin with water; seek medical attention if inhaled .

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